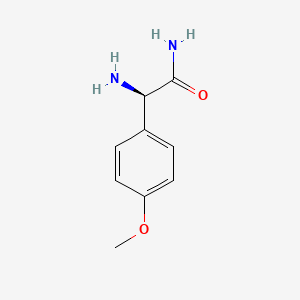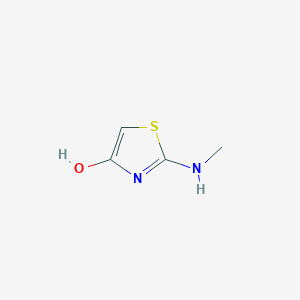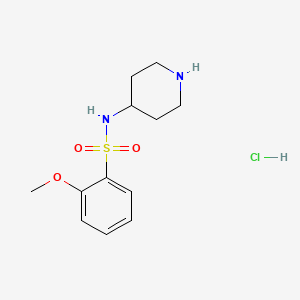
(R)-2-Amino-2-(4-méthoxyphényl)acétamide
Vue d'ensemble
Description
(R)-2-Amino-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Amino-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de médicaments pharmaceutiques
(R)-2-Amino-2-(4-méthoxyphényl)acétamide sert de brique de base dans la synthèse de divers médicaments pharmaceutiques. Sa structure est essentielle au développement de composés ayant des effets thérapeutiques potentiels. Par exemple, des dérivés de ce composé ont été étudiés pour leurs propriétés antivirales et anti-inflammatoires .
Recherche anticancéreuse
La partie indole présente dans this compound est importante dans la recherche sur le cancer. Les dérivés de l'indole sont connus pour présenter des activités anticancéreuses, et ce composé peut être utilisé pour synthétiser de nouveaux agents à base d'indole qui peuvent agir comme inhibiteurs de certaines voies impliquées dans la prolifération des cellules cancéreuses .
Agents neuroprotecteurs
La recherche a indiqué que les dérivés de l'indole peuvent servir d'agents neuroprotecteurs. Le composé en question pourrait être utilisé pour synthétiser de nouvelles molécules qui pourraient protéger les cellules nerveuses contre les dommages, conduisant potentiellement à des traitements pour les maladies neurodégénératives .
Agents anti-VIH
Les dérivés de l'indole se sont avérés prometteurs en tant qu'agents anti-VIH. En modifiant la structure de this compound, les chercheurs peuvent créer de nouveaux composés qui peuvent interférer avec le cycle de vie du virus VIH, offrant une nouvelle voie pour le développement de médicaments anti-VIH .
Applications antioxydantes
La capacité du composé à donner des électrons peut être exploitée dans des applications antioxydantes. Cela pourrait conduire au développement de nouveaux antioxydants qui protègent les cellules du stress oxydatif, qui est impliqué dans diverses maladies .
Activités antimicrobiennes et antituberculeuses
Des dérivés de this compound peuvent être synthétisés pour explorer leurs activités antimicrobiennes et antituberculeuses. Ces composés pourraient contribuer à la création de nouveaux antibiotiques ou de traitements contre la tuberculose .
Recherche antidiabétique et antimalarienne
Les dérivés du composé peuvent présenter des activités antidiabétiques et antimalariennes. Cela ouvre des possibilités de recherche dans la création de nouveaux traitements contre le diabète et le paludisme, deux problèmes de santé mondiaux importants .
Biologie chimique et inhibition enzymatique
En biologie chimique, this compound peut être utilisé pour étudier les interactions enzyme-substrat et pour développer des inhibiteurs enzymatiques. Cela peut conduire à une meilleure compréhension des mécanismes de la maladie et au développement de thérapies ciblées .
Mécanisme D'action
Target of Action
The primary targets of ®-2-Amino-2-(4-methoxyphenyl)acetamide are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain, both of which are found in Alcaligenes faecalis . These enzymes play a crucial role in the metabolism of aralkylamines, a class of organic compounds.
Mode of Action
®-2-Amino-2-(4-methoxyphenyl)acetamide interacts with its targets, the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain, leading to changes in their function
Biochemical Pathways
It is known that the compound interacts with the aralkylamine dehydrogenase light chain and the aralkylamine dehydrogenase heavy chain, which are involved in the metabolism of aralkylamines
Analyse Biochimique
Biochemical Properties
®-2-Amino-2-(4-methoxyphenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as EGFR and VEGFR-2, which are involved in cell signaling pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications, especially in the context of cancer treatment.
Cellular Effects
The effects of ®-2-Amino-2-(4-methoxyphenyl)acetamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis . These effects are essential for exploring the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of ®-2-Amino-2-(4-methoxyphenyl)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes such as EGFR and VEGFR-2, leading to their inhibition . This inhibition results in the modulation of downstream signaling pathways, which can affect various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-Amino-2-(4-methoxyphenyl)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biological activities . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of ®-2-Amino-2-(4-methoxyphenyl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-cancer activity, while higher doses may lead to toxic or adverse effects . Identifying the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
®-2-Amino-2-(4-methoxyphenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of ®-2-Amino-2-(4-methoxyphenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing its therapeutic applications.
Subcellular Localization
®-2-Amino-2-(4-methoxyphenyl)acetamide exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and function, making them important considerations for its use in research and therapy.
Propriétés
IUPAC Name |
(2R)-2-amino-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZADAWVLFGIAKY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669809 | |
| Record name | (2R)-2-Amino-2-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67412-96-8 | |
| Record name | (2R)-2-Amino-2-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-Oxo-4-(trityloxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1499723.png)


![6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one](/img/structure/B1499729.png)



